Diethyl (1-methylbutyl)malonate

描述

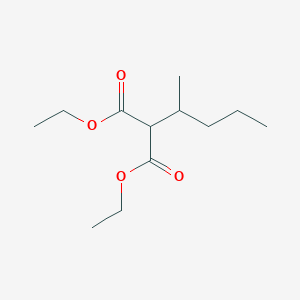

Structure

2D Structure

3D Structure

属性

IUPAC Name |

diethyl 2-pentan-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFSNEWORATSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267910 | |

| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-47-5 | |

| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl (1-methylbutyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Diethyl (1-methylbutyl)malonate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document outlines its chemical and physical properties, detailed synthesis protocols, and significant applications, with a focus on its role in the production of barbiturates.

Chemical and Physical Properties

This compound is a diester of malonic acid. Its structure features a secondary butyl group attached to the alpha-carbon of diethyl malonate. This seemingly simple structural feature is pivotal in the synthesis of various organic molecules, including pharmaceuticals.

Identifiers and General Properties

| Property | Value | Source |

| CAS Number | 76-72-2 | [1] |

| Molecular Formula | C₁₄H₂₆O₄ | [2] |

| Molecular Weight | 258.35 g/mol | [2] |

| IUPAC Name | diethyl 2-ethyl-2-(1-methylbutyl)propanedioate | [3] |

| Synonyms | Ethyl(1-methylbutyl)-malonic Acid Diethyl Ester, Ethyl(α-methylbutyl)-malonic Acid Diethyl Ester, Diethyl ethyl(1-methylbutyl)malonate | [1][2] |

| Appearance | Colorless liquid | [4] |

Physical Properties

| Property | Value | Source |

| Boiling Point | 267.6 °C at 760 mmHg | [2] |

| Density | 0.967 g/cm³ | [2] |

| Refractive Index | 1.44 | [2] |

| Flash Point | 114.2 °C | [2] |

| Solubility | Soluble in chloroform and ethyl acetate (slightly). In water, 20 g/L at 20 °C. Miscible with ethanol and ether; very soluble in acetone and benzene. | [1][2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the malonic ester synthesis, a versatile method for forming carbon-carbon bonds. This process involves the alkylation of a malonic ester enolate.

Reaction Scheme

The synthesis is a two-step alkylation of diethyl malonate. First, an ethyl group is introduced, followed by the 1-methylbutyl group.

Experimental Protocol: Synthesis of this compound

This protocol is based on the principles of malonic ester synthesis.

Materials:

-

Diethyl ethylmalonate

-

Sodium ethoxide

-

2-Bromopentane (or methanesulfonic acid (2-pentyl) ester)[5]

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (dilute)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of the Enolate: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Diethyl Ethylmalonate: To the stirred solution of sodium ethoxide, add diethyl ethylmalonate dropwise at a rate that maintains a gentle reflux.

-

Alkylation: After the addition of diethyl ethylmalonate is complete, add 2-bromopentane (or methanesulfonic acid (2-pentyl) ester) dropwise to the reaction mixture.[5] The reaction is typically exothermic.

-

Reaction Completion: After the addition of the alkylating agent, heat the mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol by distillation or under reduced pressure using a rotary evaporator.

-

To the residue, add toluene and water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene under reduced pressure.

-

Purify the crude this compound by vacuum distillation.[5]

-

Application in the Synthesis of Pentobarbital

A significant application of this compound is in the synthesis of the barbiturate drug pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid).[6] This is achieved through a condensation reaction with urea.

Reaction Scheme

Experimental Protocol: Synthesis of Pentobarbital

This protocol is adapted from a patented method.[6]

Materials:

-

This compound

-

Urea

-

Sodium methoxide solution in methanol (e.g., 29% w/w)

-

Ethyl acetate

-

Cold water

-

Activated carbon

-

Hydrochloric acid

-

Ethanol (for recrystallization)

-

Reaction flask

-

Distillation apparatus

-

Heating mantle

-

Filtration apparatus

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: To a reaction flask, add 139.7 g of a 29% (w/w) sodium methoxide solution in methanol and 2.5 g of ethyl acetate.[7]

-

Initial Heating: Heat the mixture to 60-85 °C for 30 minutes.[7]

-

Addition of Reactants: Add 60.6 g of urea and 129.2 g of this compound to the reaction mixture.[7]

-

Reaction and Distillation: Heat the mixture to 135-140 °C to distill off methanol and ethanol.[7] After the distillation, continue heating under reduced pressure for 2-3 hours to ensure the reaction goes to completion.[7]

-

Work-up:

-

Purification:

-

Recrystallize the crude product from an aqueous ethanol solution.

-

Filter the purified crystals, wash with cold water, and dry under vacuum to obtain pure 5-ethyl-5-(1-methylbutyl)barbituric acid (pentobarbital).[7]

-

Other Applications

Besides its prominent role in barbiturate synthesis, this compound is a versatile reagent in organic synthesis and has been used in:

-

Electrochemistry: It has been used as a reagent in the electrochemical synthesis of ureides from esters.[8]

-

Flavor and Fragrance Industry: Due to its fruity odor, it finds application as a fragrance ingredient.[9]

-

General Organic Synthesis: As a dialkylated malonic ester, it serves as a building block for more complex molecules.[1]

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation.[9] Inhalation of vapors should be avoided. Always consult the Safety Data Sheet (SDS) before handling this compound.

Disclaimer: The experimental protocols provided in this guide are for informational purposes only and should be carried out by trained professionals in a suitable laboratory environment with all necessary safety precautions. The synthesis of controlled substances like pentobarbital is subject to strict legal regulations.

References

- 1. Buy Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. DIETHYL ETHYL-(1-METHYLBUTYL)MALONATE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound CAS#: 117-47-5 [amp.chemicalbook.com]

- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. CN105541731A - Method for preparing 5-ethyl-5-(1-methylbutyl)malonylurea - Google Patents [patents.google.com]

- 7. Pentobarbital synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Diethyl (1-methylbutyl)allylmalonate | C15H26O4 | CID 95451 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl (1-methylbutyl)malonate (CAS Number 76-72-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (1-methylbutyl)malonate, with the CAS number 76-72-2, is a disubstituted malonic ester that serves as a crucial intermediate in organic synthesis. Its molecular structure, featuring a central carbon atom bonded to two ethyl ester groups, an ethyl group, and a 1-methylbutyl (or sec-amyl) group, makes it a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, with a particular focus on its role in pharmaceutical development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 76-72-2 | [1][2][3] |

| Molecular Formula | C₁₄H₂₆O₄ | [1] |

| Molecular Weight | 258.35 g/mol | [1] |

| IUPAC Name | diethyl 2-ethyl-2-(pentan-2-yl)propanedioate | [1][4] |

| Synonyms | Diethyl ethyl(1-methylbutyl)malonate, Ethyl(1-methylbutyl)malonic acid diethyl ester, NSC 10824 | [1] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 267.6 °C at 760 mmHg | [1] |

| Density | 0.967 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [1] |

| Flash Point | 114.2 °C | [1] |

| Refractive Index | 1.44 | [1] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is through the sequential alkylation of diethyl malonate, a classic example of the malonic ester synthesis.[1][5][6] This process involves the formation of an enolate from a less substituted malonic ester, followed by nucleophilic attack on an alkyl halide.

Synthesis of this compound

This synthesis is typically performed in two sequential alkylation steps starting from diethyl malonate. First, an ethyl group is added, followed by the 1-methylbutyl group.

Experimental Protocol:

Step 1: Synthesis of Diethyl Ethylmalonate

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Enolate Formation: Cool the sodium ethoxide solution and add diethyl malonate dropwise with stirring. This will form the sodium salt of diethyl malonate.

-

Alkylation: Add ethyl bromide dropwise to the solution of the enolate. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Work-up: After the reaction is complete, neutralize the mixture and remove the ethanol by distillation. Add water to dissolve the sodium bromide, and separate the organic layer.

-

Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and purify by vacuum distillation to obtain diethyl ethylmalonate.

Step 2: Synthesis of this compound

-

Enolate Formation: Prepare a fresh solution of sodium ethoxide in absolute ethanol. Add the diethyl ethylmalonate synthesized in Step 1 dropwise to form the corresponding enolate.

-

Alkylation: Add 2-bromopentane (sec-amyl bromide) dropwise to the enolate solution. Reflux the mixture to drive the reaction to completion.

-

Work-up and Purification: Follow the same work-up and purification procedure as in Step 1 to isolate the final product, this compound.

Applications in Drug Development

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of barbiturates, a class of central nervous system depressants.[7] Specifically, it is a direct precursor to pentobarbital.

Synthesis of Pentobarbital

Pentobarbital is synthesized through the condensation reaction of this compound with urea in the presence of a strong base, such as sodium ethoxide.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, prepare a solution of sodium ethoxide in absolute ethanol.

-

Condensation: Add this compound and dry urea to the sodium ethoxide solution.

-

Reaction: Heat the mixture under reflux for several hours. During this time, the condensation reaction occurs, forming the barbiturate ring.

-

Work-up: After the reaction, distill off the ethanol. Dissolve the residue in water and acidify the solution (e.g., with hydrochloric acid) to precipitate the crude pentobarbital.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure pentobarbital.[2]

Spectroscopic Data

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethyl esters) | ~1.2 | t | 6H |

| CH₂ (ethyl esters) | ~4.1 | q | 4H |

| CH₃ (ethyl group on Cα) | ~0.8 | t | 3H |

| CH₂ (ethyl group on Cα) | ~1.9 | q | 2H |

| CH₃ (terminal, 1-methylbutyl) | ~0.9 | t | 3H |

| CH₂ (1-methylbutyl) | ~1.2-1.4 | m | 2H |

| CH (1-methylbutyl) | ~1.8 | m | 1H |

| CH₃ (on CH, 1-methylbutyl) | ~0.85 | d | 3H |

Expected ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (ppm) |

| C=O (esters) | ~170 |

| Cα (quaternary) | ~55 |

| O-CH₂ (ethyl esters) | ~61 |

| O-CH₂-CH₃ (ethyl esters) | ~14 |

| CH₂ (ethyl on Cα) | ~25 |

| CH₃ (ethyl on Cα) | ~8 |

| CH (1-methylbutyl) | ~40 |

| CH₂'s (1-methylbutyl) | ~20-30 |

| CH₃'s (1-methylbutyl) | ~11, 14 |

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1735 | C=O stretch (ester) |

| ~2960-2850 | C-H stretch (alkane) |

| ~1250-1000 | C-O stretch (ester) |

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

| Hazard Category | Precautionary Statements |

| Eye Irritation | Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |

| Skin Irritation | May cause skin irritation. Wear protective gloves. |

| Inhalation | Avoid breathing vapors. May cause respiratory irritation. |

| Ingestion | Do not ingest. May be harmful if swallowed. |

| Flammability | Combustible liquid. Keep away from heat and open flames. |

Always consult the latest Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This compound is a valuable synthetic intermediate, particularly in the pharmaceutical industry for the production of barbiturates like pentobarbital. Its synthesis via the malonic ester reaction is a classic and versatile method in organic chemistry. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- 1. Buy Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 [smolecule.com]

- 2. Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 | Benchchem [benchchem.com]

- 3. Diethyl ethyl(1-methylbutyl)malOnate | 76-72-2 | FD40313 [biosynth.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Diethyl (1-methylbutyl)malonate chemical properties

An In-depth Technical Guide on the Chemical Properties of Diethyl (1-methylbutyl)malonate

Introduction

This compound, also known as 1,3-Diethyl 2-(1-methylbutyl)propanedioate, is an organic compound belonging to the class of dicarboxylic acid esters.[1] It serves as a versatile intermediate and reagent in organic synthesis.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, application in reactions, and purification.

Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate[1] |

| Synonyms | This compound, 1-(Methylbutyl)malonic acid diethyl ester, NSC 10820, NSC 62700, Diethyl 2-(pentan-2-yl)malonate[1] |

| CAS Number | 117-47-5[1] |

| Molecular Formula | C12H22O4[1] |

| Molecular Weight | 230.301 g/mol [1] |

| InChIKey | RQFSNEWORATSCC-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCCC(C)C(C(=O)OCC)C(=O)OCC |

Physicochemical Data

| Property | Value |

| Boiling Point | 235-236 °C at 729 Torr[1] |

| Density | 0.9731 g/cm³ at 20 °C[1] |

| Refractive Index | 1.4270[1] |

| Flash Point | 118-119°C/9mm[1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[3] |

| PSA (Polar Surface Area) | 52.60 Ų[1] |

| XLogP3 | 2.165[1] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the malonic ester synthesis, which involves the alkylation of diethyl malonate.[2]

Malonic Ester Synthesis Protocol

This synthesis is a classic method for forming carbon-carbon bonds and is particularly useful for preparing substituted carboxylic acids. The general steps are outlined below:

-

Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to deprotonate the acidic α-hydrogen, forming a resonance-stabilized enolate.[2]

-

Alkylation: The resulting enolate acts as a nucleophile and reacts with an appropriate alkyl halide, in this case, 2-bromopentane (or a similar 1-methylbutyl halide), via an SN2 mechanism to introduce the 1-methylbutyl group.[2]

-

Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. Purification is achieved through vacuum distillation.

A generalized experimental protocol based on similar malonic ester alkylations is as follows:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.[4]

-

Cool the sodium ethoxide solution and slowly add diethyl malonate.[4]

-

Gradually add 2-bromopentane to the solution. The reaction is often exothermic and may require cooling.[4]

-

After the addition is complete, reflux the mixture until the solution is neutral to moist litmus paper.[4]

-

Distill off the ethanol.[4]

-

Add water to the residue and separate the organic layer containing the crude this compound.[4]

-

Purify the crude product by vacuum distillation.[4]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethyl ester groups (a triplet and a quartet), as well as signals corresponding to the protons of the 1-methylbutyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the carbons of the 1-methylbutyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong absorption band in the region of 1730-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester groups. Additional bands for C-H and C-O stretching would also be present.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern would likely show losses of ethoxy groups (-OCH₂CH₃) and fragments corresponding to the alkyl substituent.

Caption: General workflow for the analytical characterization of the product.

Reactivity and Applications

This compound is a valuable building block in organic chemistry.

-

Intermediate in Synthesis: It is a key intermediate in the synthesis of more complex molecules, including pharmaceuticals. For instance, related structures are used in the synthesis of barbiturates.[6]

-

Palladium-Catalyzed Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form β-arylacetic esters, which are important structural motifs in various biologically active compounds.[2]

-

Asymmetric Synthesis: Chiral phase-transfer catalysts can be employed for the enantioselective alkylation of malonates, enabling the synthesis of chiral compounds with quaternary carbon centers.[2]

Safety and Handling

While specific safety data for this compound is not extensively detailed, general precautions for handling malonic esters should be followed. These compounds can be irritants, and appropriate personal protective equipment, such as gloves and safety glasses, should be worn.[7][8] Work should be conducted in a well-ventilated area.[1][7] For storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

References

- 1. echemi.com [echemi.com]

- 2. Buy Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 [smolecule.com]

- 3. Cas 76-72-2,Diethyl ethyl(1-methylbutyl)malonate | lookchem [lookchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 | Benchchem [benchchem.com]

- 6. 1-methyl butyl-ethyl malonic ester? , Hive Methods Discourse [chemistry.mdma.ch]

- 7. carlroth.com [carlroth.com]

- 8. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to the Physical Properties of Diethyl (1-methylbutyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Diethyl (1-methylbutyl)malonate. The information is presented to support research and development activities, with a focus on clarity and practical application. This guide also addresses a potential ambiguity in nomenclature by presenting data for two closely related compounds.

Chemical Identity and Structure

When referring to "this compound," it is crucial to distinguish between two possible structures based on the substitution pattern on the malonic ester's central carbon:

-

Mono-substituted: this compound (also known as Diethyl sec-amylmalonate or Diethyl 2-pentan-2-ylpropanedioate). This compound has one 1-methylbutyl group attached to the alpha-carbon.

-

Di-substituted: Diethyl ethyl(1-methylbutyl)malonate. This compound has both an ethyl group and a 1-methylbutyl group attached to the alpha-carbon.

This guide will present data for both compounds to ensure comprehensive coverage.

Physical Properties

The physical properties of these esters are essential for their handling, reaction setup, and purification. The data has been compiled from various chemical data sources and is summarized in the tables below.

Table 1: Physical Properties of this compound (CAS: 117-47-5)

| Property | Value | Source(s) |

| Appearance | Clear, colorless oil | [1][8][9][21] |

| Boiling Point | 118-119 °C @ 9 mmHg235-236 °C @ 729 Torr252.6 °C @ 760 mmHg | [1][3][4][8][9][21][4][][6] |

| Density | 0.968 - 0.982 g/cm³ | [1][][3][4][6][8][9][12][22][23] |

| Refractive Index (n²⁰/D) | 1.427 | [3][4][6][8][9][12][23] |

| Flash Point | 109.8 °C118-119 °C @ 9 mmHg | [6][3][4][8][9] |

| Solubility | Immiscible with water.Slightly soluble in Chloroform and Methanol. | [8][9][21] |

| Vapor Pressure | 0.0192 mmHg @ 25 °C | [6] |

Table 2: Physical Properties of Diethyl ethyl(1-methylbutyl)malonate (CAS: 76-72-2)

| Property | Value | Source(s) |

| Appearance | Colorless liquid with a fruity odor | [14][15][20] |

| Boiling Point | 120-122 °C @ 8 Torr267.6 °C @ 760 mmHg | [16][13] |

| Density | 0.967 - 0.986 g/cm³ | [13][16] |

| Refractive Index (n²⁰/D) | 1.44 | [13][14] |

| Flash Point | 85 °C (closed cup)114.2 °C | [18][13][17] |

| Solubility | Insoluble in water.Soluble in organic solvents.Slightly soluble in Chloroform and Ethyl Acetate. | [14][15][20][14][15][20][13] |

| Vapor Pressure | 0.00808 mmHg @ 25 °C | [13][14] |

Experimental Protocols for Property Determination

3.1. Boiling Point Determination (Thiele Tube Method)

The boiling point is a fundamental property, indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[24] For small sample volumes, the Thiele tube method is highly effective.[25]

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), heating oil (mineral or paraffin oil), and a heat source.[24][26]

-

Procedure:

-

A small amount of the sample liquid (0.5-1 mL) is placed into the small test tube.[25]

-

A capillary tube is placed inside the test tube with its open end submerged in the liquid.[24]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[24]

-

The assembly is placed in a Thiele tube containing heating oil.[25]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[24]

-

As the temperature rises, air trapped in the capillary tube will escape. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tip.[24][25]

-

The heat is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[24][25]

-

3.2. Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property useful for identifying and assessing the purity of liquid samples.[27][28][29]

-

Apparatus: An Abbe refractometer, a constant temperature water bath, a light source (typically a sodium D line at 589 nm), and the liquid sample.[27]

-

Procedure:

-

Ensure the refractometer prisms are clean by wiping them with a soft tissue moistened with ethanol or acetone, then allowing them to dry.[27]

-

Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Place a few drops of the sample liquid onto the surface of the lower prism.[27]

-

Close the prisms and circulate water from the temperature bath (commonly 20 °C) through the jackets to maintain a constant temperature.[27]

-

Adjust the mirror or internal light source to illuminate the field of view.

-

Rotate the coarse adjustment knob until the light and dark fields become visible through the eyepiece.

-

Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus exactly on the crosshairs of the eyepiece.[27]

-

Read the refractive index value from the instrument's scale.[27]

-

Synthesis and Experimental Workflows

This compound and its derivatives are typically synthesized via the malonic ester synthesis .[30] This classic method allows for the alkylation of the alpha-carbon of diethyl malonate.

4.1. General Synthesis Workflow

The synthesis involves two primary steps:

-

Enolate Formation: The alpha-proton of a malonic ester is acidic and can be removed by a moderately strong base (e.g., sodium ethoxide) to form a resonance-stabilized enolate.[30]

-

Alkylation: The nucleophilic enolate attacks an alkyl halide (e.g., 2-bromopentane for the 1-methylbutyl group) in an Sₙ2 reaction to form the alkylated malonic ester.[30]

For the di-substituted compound, the process is repeated with a second alkyl halide.

4.2. Experimental Determination Workflow (Boiling Point)

The following diagram illustrates the logical flow of the Thiele tube method for determining the boiling point of a liquid sample.

Applications in Research and Development

-

Synthetic Intermediate: Both this compound and Diethyl ethyl(1-methylbutyl)malonate are valuable intermediates in organic synthesis.[14][30] Their primary application is in the preparation of more complex molecules, particularly in the pharmaceutical industry.[14] For example, they are key precursors in the synthesis of barbiturates.

-

Building Blocks for Chiral Molecules: The presence of the branched 1-methylbutyl group introduces a chiral center, making these compounds useful starting materials for asymmetric synthesis to produce optically active drugs.[31]

-

Electrochemistry: Diethyl ethyl(1-methylbutyl)malonate has been used as a reagent in electrochemical reactions with urea to synthesize ureides.[13][19]

-

Flavor and Fragrance: The di-substituted ester is noted for its fruity odor and finds application in the flavor and fragrance industry.[14][20]

References

- 1. fishersci.com [fishersci.com]

- 3. China this compound 111-47-5 Manufacturers, Suppliers, Factory - Keying [m.keyingchemical.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. 1,3-Diethyl 2-(1-methylbutyl)propanedioate | C12H22O4 | CID 95449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 117-47-5 [chemicalbook.com]

- 9. This compound CAS#: 117-47-5 [amp.chemicalbook.com]

- 10. This compound | CAS: 117-47-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 11. Diethyl 2-(1-methylbutyl)malonate | Sigma-Aldrich [sigmaaldrich.com]

- 12. diethyl (2-pentyl)malonate [stenutz.eu]

- 13. Cas 76-72-2,Diethyl ethyl(1-methylbutyl)malonate | lookchem [lookchem.com]

- 14. Page loading... [wap.guidechem.com]

- 15. cymitquimica.com [cymitquimica.com]

- 16. chembk.com [chembk.com]

- 17. Diethyl 2-ethyl-2-(pentan-2-yl)malonate | CAS#:76-72-2 | Chemsrc [chemsrc.com]

- 18. Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 | Benchchem [benchchem.com]

- 19. Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 [chemicalbook.com]

- 20. guidechem.com [guidechem.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. CAS Common Chemistry [commonchemistry.cas.org]

- 23. diethyl 2-pentan-2-ylpropanedioate117-47-5,Purity96%_Alfa Aesar (China) Chemical Co., Ltd. [molbase.com]

- 24. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 27. davjalandhar.com [davjalandhar.com]

- 28. faculty.weber.edu [faculty.weber.edu]

- 29. mdpi.com [mdpi.com]

- 30. Buy Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 [smolecule.com]

- 31. This compound | 117-47-5 | Benchchem [benchchem.com]

A Technical Guide to Diethyl ethyl(1-methylbutyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Diethyl ethyl(1-methylbutyl)malonate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. It covers nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and subsequent use in drug manufacturing.

Nomenclature and Identification

The nomenclature for this compound can be ambiguous. The user's query "Diethyl (1-methylbutyl)malonate" could refer to a malonic ester with a single substitution (CAS 117-47-5). However, in the context of drug development, particularly for barbiturates like pentobarbital, the relevant compound is a dialkylated malonate with both an ethyl and a 1-methylbutyl group attached to the alpha-carbon. This guide focuses on the latter, more technically precise and pharmaceutically significant compound: Diethyl ethyl(1-methylbutyl)malonate .

A comprehensive list of its synonyms and chemical identifiers are presented below for clarity and to aid in literature searches.

| Identifier Type | Value |

| Compound Name | Diethyl ethyl(1-methylbutyl)malonate |

| CAS Number | 76-72-2[1] |

| IUPAC Name | diethyl 2-ethyl-2-pentan-2-ylpropanedioate[2][3] |

| Molecular Formula | C14H26O4[1] |

| EINECS | 200-981-7[1] |

| Synonyms | Ethyl(1-methylbutyl)-malonic Acid Diethyl Ester[1][3][4] |

| Ethyl(α-methylbutyl)-malonic Acid Diethyl Ester[4] | |

| 2-Ethyl-2-(1-methylbutyl)-malonic acid diethyl ester[2] | |

| Propanedioic acid, 2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester[1][2] | |

| NSC 10824[4] |

Physicochemical Properties

The physical and chemical properties of Diethyl ethyl(1-methylbutyl)malonate are critical for its handling, reaction optimization, and purification. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Weight | 258.35 g/mol | [1] |

| Appearance | Colorless liquid with a fruity odor | [2] |

| Boiling Point | 267.6 °C at 760 mmHg | [1] |

| Density | 0.967 g/cm³ | [1] |

| Flash Point | 114.2 °C | [1] |

| Refractive Index | 1.44 | [1] |

| Vapor Pressure | 0.00808 mmHg at 25°C | [1][2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Miscible with ethanol and ether; very soluble in acetone and benzene. | [1][4] |

| Storage Temperature | Refrigerator | [1] |

Core Synthetic Applications and Protocols

Diethyl ethyl(1-methylbutyl)malonate is a cornerstone intermediate in the malonic ester synthesis of various complex molecules, most notably barbiturate drugs.[2][5] Its dialkylated structure allows for the creation of quaternary carbon centers, a common feature in pharmacologically active compounds.

The compound is typically prepared via a sequential, two-step alkylation of a malonic ester, a classic method in organic chemistry.[4]

Experimental Protocol:

-

First Alkylation (Ethylation): Diethyl malonate is treated with a strong base, such as sodium ethoxide (NaOEt) in ethanol, to deprotonate the acidic α-carbon, forming a resonance-stabilized enolate.[6] An ethylating agent, such as ethyl bromide, is then added to the solution. The enolate acts as a nucleophile, attacking the ethyl bromide in an SN2 reaction to yield diethyl ethylmalonate.[6]

-

Second Alkylation (1-methylbutylation): The resulting diethyl ethylmalonate is subjected to a second, similar alkylation sequence. It is treated again with a base like sodium ethoxide to form a new enolate.[7]

-

Reaction with Alkylating Agent: An appropriate 1-methylbutylating agent, such as 2-bromopentane or pentan-2-yl methanesulfonate, is introduced to the reaction mixture.[1][7] The enolate displaces the leaving group to form Diethyl ethyl(1-methylbutyl)malonate.

-

Purification: The final product is typically purified from the reaction mixture through rectification under vacuum to remove unreacted starting materials and byproducts.[7]

The most significant application of Diethyl ethyl(1-methylbutyl)malonate in drug development is its role as the direct precursor to pentobarbital, a short-acting barbiturate used as a sedative and hypnotic.[8][9] The synthesis involves a condensation reaction with urea.

Experimental Protocol:

-

Base-Catalyzed Condensation: 129.2 g of Diethyl ethyl(1-methylbutyl)malonate and 60.6 g of urea are added to a methanol solution containing a strong base, such as sodium methoxide (139.7 g of a 29% w/w solution).[8]

-

Reaction and Solvent Removal: The mixture is heated to between 60-85°C. The reaction proceeds via a nucleophilic attack of the urea nitrogens on the ester carbonyls, followed by cyclization to form the barbiturate ring.[8] Methanol and ethanol are removed by distillation, eventually heating to 135-140°C, followed by evaporation under reduced pressure to yield the sodium salt of pentobarbital.[8][10]

-

Acidification and Precipitation: The resulting residue is dissolved in cold water (517 g) and may be decolorized with activated carbon.[8] The solution is then acidified with hydrochloric acid to a pH of 3-4. This protonates the barbiturate salt, causing the free acid form (pentobarbital) to precipitate out of the solution.[8][10]

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from an aqueous ethanol solution to yield high-purity pentobarbital (m.p. 127-130°C).[8][10]

References

- 1. Cas 76-72-2,Diethyl ethyl(1-methylbutyl)malonate | lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy Online CAS Number 76-72-2 - TRC - Diethyl Ethyl(1-methylbutyl)malonate | LGC Standards [lgcstandards.com]

- 4. Buy Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 [smolecule.com]

- 5. Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN105541731A - Method for preparing 5-ethyl-5-(1-methylbutyl)malonylurea - Google Patents [patents.google.com]

- 8. Pentobarbital synthesis - chemicalbook [chemicalbook.com]

- 9. Barbiturate - Wikipedia [en.wikipedia.org]

- 10. 1-methyl butyl-ethyl malonic ester? , Hive Methods Discourse [chemistry.mdma.ch]

An In-depth Guide to the Physicochemical Properties of Diethyl (1-methylbutyl)malonate

This technical guide provides essential information regarding the molecular weight and chemical formula of Diethyl (1-methylbutyl)malonate, a compound relevant to researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This compound is identified by the CAS number 117-47-5.[1][2][3]

| Property | Value |

| Molecular Formula | C12H22O4[1][2][3] |

| Molecular Weight | 230.30 g/mol [1][3] |

| Synonyms | Diethyl sec-amylmalonate, 1-Methylbutylmalonic acid diethyl ester[1][3] |

It is important to distinguish this compound from a similar compound, Diethyl ethyl(1-methylbutyl)malonate. The latter has a different chemical structure, identified by the CAS number 76-72-2, a molecular formula of C14H26O4, and a molecular weight of 258.35 g/mol .[4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are typically found in peer-reviewed chemical literature and established laboratory standard operating procedures. The synthesis generally falls under the category of malonic ester synthesis, a well-documented method in organic chemistry.

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the compound's name, its unique identifiers, and its core molecular properties.

Caption: Logical flow from compound name to its key identifiers.

References

Solubility Profile of Diethyl (1-methylbutyl)malonate in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethyl (1-methylbutyl)malonate (CAS No. 117-47-5) in a range of common laboratory solvents. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document primarily summarizes qualitative solubility characteristics and outlines a detailed experimental protocol for determining precise solubility parameters in a laboratory setting.

Core Topic: Solubility Characteristics

This compound, a key intermediate in organic synthesis, particularly in the preparation of barbiturates and other pharmaceutical compounds, is a colorless oil.[1] Its solubility is a critical parameter for reaction condition optimization, purification processes, and formulation development.

Quantitative and Qualitative Solubility Data

A thorough review of scientific databases and literature reveals a significant lack of specific quantitative solubility data for this compound. The available information is largely qualitative. The following table summarizes the known solubility characteristics.

| Solvent | CAS Number | Formula | Solubility | Temperature (°C) | Notes |

| Water | 7732-18-5 | H₂O | Low / Immiscible | Not Specified | A Safety Data Sheet indicates low water solubility and that the product is immiscible with water.[2] |

| Chloroform | 67-66-3 | CHCl₃ | Slightly Soluble | Not Specified | Indicated as slightly soluble in a chemical supplier's technical data.[1] |

| Methanol | 67-56-1 | CH₃OH | Slightly Soluble | Not Specified | Indicated as slightly soluble in a chemical supplier's technical data.[1] |

| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | Soluble | Not Specified | Inferred from procedural descriptions where diethyl ether is used to extract or wash the compound from aqueous solutions, suggesting good solubility.[3] |

| Acetone | 67-64-1 | C₃H₆O | Soluble | Not Specified | Generally, malonate esters exhibit good solubility in polar aprotic solvents like acetone. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Soluble | Not Specified | Expected to be a good solvent based on the structural similarities (ester functional groups). |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | Soluble | Not Specified | Often used as a solvent for reactions involving malonate esters. |

| Hexane | 110-54-3 | C₆H₁₄ | Sparingly Soluble to Insoluble | Not Specified | As a nonpolar solvent, hexane is generally a poor solvent for moderately polar esters. |

| Toluene | 108-88-3 | C₇H₈ | Soluble | Not Specified | The aromatic and non-polar character of toluene allows for good solvation of many organic esters. |

Experimental Protocol for Solubility Determination

Given the absence of detailed quantitative data, the following section provides a standardized experimental protocol for determining the solubility of liquid solutes, such as this compound, in various solvents. This method is based on the principle of reaching equilibrium saturation of the solvent with the solute.

Materials and Equipment

-

This compound (solute)

-

Selected solvents of high purity (e.g., water, ethanol, methanol, acetone, diethyl ether, ethyl acetate, dichloromethane, chloroform, hexane, toluene)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Calibrated thermometer

-

Centrifuge

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector, or a UV-Vis spectrophotometer

-

Syringes and syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific solvent. The excess solute is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved solute to settle.

-

For emulsions or fine dispersions, centrifuge the vials at a moderate speed to facilitate the separation of the excess solute from the saturated solution.

-

-

Sample Extraction and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette or syringe. To avoid transferring any undissolved solute, it is advisable to use a syringe filter.

-

Transfer the extracted sample into a volumetric flask and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC, HPLC, or UV-Vis spectroscopy) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

-

Repeatability:

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

Spectroscopic Analysis of Diethyl (1-methylbutyl)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physical and chemical properties of Diethyl (1-methylbutyl)malonate is presented below.

| Property | Value | Source |

| CAS Number | 117-47-5 | Multiple Sources |

| Molecular Formula | C₁₂H₂₂O₄ | [1][2][3][][5][6] |

| Molecular Weight | 230.30 g/mol | [1][2][3][][5][6] |

| Appearance | Clear, colorless oil | [2] |

| Boiling Point | 118-119 °C at 9 mmHg | [6] |

| Density | 0.97 g/cm³ | [][6] |

| Refractive Index | 1.4270 | [6] |

Experimental Protocols

The following sections detail the standard experimental protocols for obtaining ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for a liquid organic compound such as this compound.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule, providing information on the chemical environment, connectivity, and number of different types of protons and carbons.

Methodology:

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference in the spectral regions of interest.

-

For ¹³C NMR, a more concentrated solution (50-100 mg/mL) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is typically used.

-

Temperature: Standard analyses are usually performed at room temperature (e.g., 298 K).

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.

-

-

Data Acquisition for ¹H NMR:

-

A standard single-pulse experiment is typically performed.

-

Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a moderately concentrated sample, 8 to 16 scans are often sufficient.

-

-

Data Acquisition for ¹³C NMR:

-

A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon atom.

-

Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be necessary compared to ¹H NMR.

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum.

-

The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

-

For ¹H NMR spectra, the peaks are integrated to determine the relative ratios of the different types of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a single drop of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, gently pressing to form a thin, uniform liquid film between the plates.

-

-

Instrument and Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract contributions from atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing and Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting transmittance or absorbance spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., C=O stretch for the ester, C-H stretches for the alkyl groups, and C-O stretches).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure from the fragmentation pattern.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into a gas chromatograph (GC).

-

The GC separates the compound from any impurities.

-

The eluted compound is introduced into the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

-

-

Mass Analysis:

-

The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

The spectrum is analyzed to identify the molecular ion peak (if present) and to interpret the fragmentation pattern to deduce the structure of the molecule.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 117-47-5 [chemicalbook.com]

- 3. This compound | CAS: 117-47-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. Page loading... [guidechem.com]

- 6. parchem.com [parchem.com]

Interpreting the 1H NMR spectrum of Diethyl (1-methylbutyl)malonate

An In-depth Guide to the 1H NMR Spectrum of Diethyl (1-methylbutyl)malonate

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of organic molecules. It outlines the expected spectral data, provides a standard experimental protocol, and uses visualizations to explain the underlying principles of signal assignment and splitting.

Molecular Structure and Proton Environments

The structure of this compound contains several unique proton environments, which give rise to a distinct set of signals in the ¹H NMR spectrum. The key to interpreting the spectrum is to first identify these non-equivalent protons. The molecule's structure and the labeling of its proton sets are outlined below.

The structure consists of a malonate core, substituted with two ethyl ester groups and a 1-methylbutyl group at the α-carbon. This arrangement leads to eight distinct proton signals, some of which may overlap to form complex multiplets.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. This includes the expected chemical shift (δ) in parts per million (ppm), the integration value (number of protons), the multiplicity or splitting pattern of the signal, and the protons responsible for that signal.

| Signal Label | Protons | Integration | Predicted Chemical Shift (δ ppm) | Multiplicity |

| a | CH₃ | 3H | ~ 0.90 | Triplet (t) |

| b | CH₂ | 2H | ~ 1.25 | Multiplet (m) |

| c | CH₂ | 2H | ~ 1.35 | Multiplet (m) |

| d | CH | 1H | ~ 1.80 | Multiplet (m) |

| e | CH₃ | 3H | ~ 0.85 | Doublet (d) |

| f | α-CH | 1H | ~ 3.35 | Doublet (d) |

| g | O-CH₂ | 4H | ~ 4.20 | Quartet (q) |

| h | CH₃ | 6H | ~ 1.27 | Triplet (t) |

Interpretation of the Spectrum

The ¹H NMR spectrum provides a "fingerprint" of the molecule. The analysis of the number of signals, their chemical shifts, integration, and splitting patterns allows for the complete structural assignment.[1]

-

Chemical Shift (δ): This indicates the electronic environment of a proton.[2] Protons near electronegative atoms (like oxygen) are "deshielded" and appear at a higher chemical shift (downfield).[3][4] Protons in an alkane-like environment are "shielded" and appear at a lower chemical shift (upfield).

-

Integration: The area under each signal is proportional to the number of protons it represents.[5]

-

Multiplicity (Splitting): This is caused by the influence of neighboring non-equivalent protons and follows the n+1 rule, where 'n' is the number of neighboring protons.[5]

Signal Analysis:

-

Signals (a), (b), (c), (d), (e): The 1-Methylbutyl Group

-

The two terminal methyl groups, (a) and (e), are expected in the most upfield region (~0.85-0.90 ppm). Signal (a) will be a triplet due to the adjacent CH₂ (b), while signal (e) will be a doublet, split by the single CH (d).

-

The methylene (CH₂) protons (b and c) and the methine (CH) proton (d) will produce complex, overlapping multiplets in the ~1.2-1.8 ppm range due to coupling with multiple, chemically distinct neighbors.

-

-

Signal (f): The Alpha-Proton

-

The single proton on the α-carbon is positioned between two electron-withdrawing carbonyl groups, causing significant deshielding. Its signal is expected around 3.35 ppm. It is primarily split by the neighboring CH proton (d), appearing as a doublet.

-

-

Signals (g) and (h): The Diethyl Ester Groups

-

These two signals are characteristic of an ethyl ester. The O-CH₂ protons (g) are adjacent to an oxygen atom, shifting them downfield to ~4.20 ppm.[6] They are split by the three protons of the methyl group (h), resulting in a quartet.

-

The CH₃ protons (h) appear around 1.27 ppm. They are split by the two protons of the methylene group (g), resulting in a triplet. The integration value of 6H confirms the presence of two equivalent ethyl groups.

-

The relationship between neighboring protons and the resulting signal splitting is a fundamental concept in NMR interpretation. The diagram below illustrates this for the ethyl ester group.

Experimental Protocol

Acquiring a high-quality ¹H NMR spectrum requires a standardized procedure for sample preparation, data acquisition, and processing.

Sample Preparation

-

Massing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃), inside an NMR tube. Deuterated solvents are used to avoid a large interfering solvent signal in the spectrum.

-

Standard: Add a small amount (1-2 drops of a dilute solution) of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and provides a reference signal at 0.0 ppm.[2]

-

Mixing: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

Instrumentation and Acquisition

-

Spectrometer: The experiment is typically performed on a 300 MHz or higher field NMR spectrometer.

-

Setup: The instrument is tuned and locked onto the deuterium signal of the solvent (CDCl₃). Shimming is performed to optimize the homogeneity of the magnetic field.

-

Acquisition: A standard one-pulse ¹H acquisition sequence is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.

Data Processing

-

Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorption mode with a flat baseline.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm.

-

Integration: The integral for each signal is calculated to determine the relative ratio of protons.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. acdlabs.com [acdlabs.com]

- 6. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Expected 13C NMR Spectrum of Diethyl (1-methylbutyl)malonate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of Diethyl (1-methylbutyl)malonate. The predictions are based on established principles of NMR spectroscopy and typical chemical shift ranges for various carbon environments.

Molecular Structure and Carbon Environments

To predict the 13C NMR spectrum, it is essential to first identify the unique carbon atoms within the molecular structure of this compound. Due to molecular symmetry and the presence of different functional groups, we can distinguish nine distinct carbon environments. The structure and numbering scheme are illustrated below.

Caption: Molecular structure of this compound with unique carbons labeled.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for each of the nine unique carbon atoms in this compound.

| Carbon Label | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | Ester Carbonyl (C=O) | 170 - 185 | Carbonyl carbons in esters typically resonate in this downfield region due to the deshielding effect of the double-bonded oxygen.[1] |

| C2 | Methylene (-O-CH2-) | 60 - 65 | This carbon is directly attached to an electronegative oxygen atom, causing a significant downfield shift.[1][2] |

| C4 | Quaternary Malonate (Cα) | 55 - 60 | A quaternary carbon alpha to two strongly electron-withdrawing carbonyl groups, resulting in a notable downfield shift. |

| C5 | Methine (-CH-) | 35 - 45 | An sp3 hybridized methine carbon in an alkyl chain.[3] |

| C7 | Methylene (-CH2-) | 30 - 35 | A standard sp3 hybridized methylene carbon within the alkyl chain. |

| C8 | Methylene (-CH2-) | 20 - 25 | An sp3 hybridized methylene carbon, shifted slightly upfield compared to C7 as it is further from the core functional groups. |

| C6 | Methyl (-CH3) | 15 - 20 | A methyl group attached to a methine carbon. |

| C3 | Ester Methyl (-CH3) | ~14 | A terminal methyl group of the ethyl ester, typically found in the upfield region of the spectrum. |

| C9 | Alkyl Methyl (-CH3) | 10 - 15 | A terminal methyl group of the butyl chain, expected to be one of the most shielded carbons and thus furthest upfield.[3] |

Detailed Analysis of Expected Peaks

-

Carbonyl Carbons (C1): The two equivalent ester carbonyl carbons are expected to produce a single peak in the most downfield region of the spectrum, typically between 170-185 ppm.[1] This significant deshielding is a characteristic feature of carbons in a carbon-oxygen double bond environment.

-

Ester Methylene Carbons (C2): The two equivalent methylene carbons of the ethyl ester groups are directly bonded to oxygen. The high electronegativity of oxygen withdraws electron density from these carbons, causing them to resonate at a relatively downfield position, generally in the 60-65 ppm range.[1][2]

-

Quaternary Malonate Carbon (C4): This central quaternary carbon is alpha to two carbonyl groups. The combined electron-withdrawing inductive effect of these groups causes significant deshielding, shifting its signal downfield to the 55-60 ppm range.

-

Alkyl Chain Carbons (C5, C7, C8):

-

The methine carbon (C5) of the 1-methylbutyl group is expected around 35-45 ppm.

-

The adjacent methylene carbon (C7) will likely appear in the 30-35 ppm range.

-

The next methylene carbon (C8) , being further from the electron-withdrawing ester functionalities, will be more shielded and is predicted to appear further upfield, around 20-25 ppm.

-

-

Methyl Carbons (C3, C6, C9):

-

The ester methyl carbons (C3) are equivalent and will give a single sharp peak at the higher field end of the spectrum, typically around 14 ppm.

-

The methyl group on the butyl chain (C6) is expected in the 15-20 ppm range.

-

The terminal methyl carbon of the butyl chain (C9) is the most shielded alkyl carbon and is therefore expected to have the lowest chemical shift, appearing in the 10-15 ppm region.[3]

-

Experimental Protocol: 13C NMR Spectroscopy

A standard protocol for obtaining a 13C NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The solvent provides a lock signal for the spectrometer and is typically referenced to 77.16 ppm for CDCl3.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a standard proton-decoupled 13C{1H} spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.

-

Set an appropriate spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which is particularly important for quaternary carbons (like C4) that often exhibit weaker signals due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the solvent peak as a reference.

This systematic approach will yield a high-resolution 13C NMR spectrum, allowing for the unambiguous assignment of all carbon signals in this compound, confirming its molecular structure.

References

An In-depth Technical Guide to the Key FTIR Absorbance Bands of Diethyl (1-methylbutyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Fourier-Transform Infrared (FTIR) absorbance bands for Diethyl (1-methylbutyl)malonate. The information presented is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the theoretical basis for the principal vibrational modes and provides a general experimental protocol for obtaining an FTIR spectrum.

Introduction to FTIR Spectroscopy of this compound

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FTIR spectrum is a plot of the absorbed infrared intensity versus the wavenumber of the radiation, providing a unique "fingerprint" of the molecule.

This compound, a dialkyl malonate derivative, possesses several key functional groups that give rise to characteristic absorbance bands in the infrared spectrum. These include the carbonyl groups (C=O) of the two ester functionalities, the carbon-oxygen single bonds (C-O), and the various carbon-hydrogen (C-H) bonds of the alkyl chains.

Predicted Key FTIR Absorbance Bands

The following table summarizes the predicted key FTIR absorbance bands for this compound. These predictions are based on the analysis of the spectra of structurally similar compounds, such as diethyl malonate and other alkyl-substituted malonates. It is important to note that the exact position of the absorbance bands can be influenced by the molecular environment and the physical state of the sample.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2965-2850 | Strong | C-H Stretching | Alkyl (CH₃, CH₂, CH) |

| 1750-1730 | Strong | C=O Stretching | Ester Carbonyl |

| 1470-1450 | Medium | C-H Bending (Scissoring) | Methylene (CH₂) |

| 1380-1365 | Medium | C-H Bending (Umbrella) | Methyl (CH₃) |

| 1250-1150 | Strong | C-O Stretching (asym) | Ester |

| 1150-1000 | Strong | C-O Stretching (sym) | Ester |

Detailed Analysis of Vibrational Modes

-

C-H Stretching (2965-2850 cm⁻¹): The strong absorption in this region is characteristic of the stretching vibrations of the carbon-hydrogen bonds in the ethyl and 1-methylbutyl groups. Multiple overlapping peaks are expected due to the presence of methyl (CH₃), methylene (CH₂), and methine (CH) groups.

-

C=O Stretching (1750-1730 cm⁻¹): This is one of the most prominent and diagnostic peaks in the spectrum of this compound. The strong absorption is due to the stretching vibration of the carbonyl (C=O) double bond of the two ester groups. As with other malonate esters, it is possible that this band will appear as a doublet or a broad peak due to the presence of two carbonyl groups, which can vibrate symmetrically and asymmetrically. The presence of the α-alkyl (1-methylbutyl) substituent may slightly shift the frequency compared to unsubstituted diethyl malonate.

-

C-H Bending (1470-1450 cm⁻¹ and 1380-1365 cm⁻¹): These medium-intensity bands correspond to the bending vibrations of the C-H bonds in the alkyl chains. The band around 1460 cm⁻¹ is typically due to the scissoring motion of methylene groups, while the band near 1375 cm⁻¹ arises from the symmetric "umbrella" bending of methyl groups.

-

C-O Stretching (1250-1000 cm⁻¹): Two strong and broad absorption bands are expected in this region, corresponding to the asymmetric and symmetric stretching vibrations of the C-O single bonds of the ester groups. The complex nature of these vibrations often results in a broad and intense signal that is a characteristic feature of esters.

Experimental Protocol for FTIR Analysis

The following provides a general methodology for obtaining an FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any absorbance from the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of this compound onto the ATR crystal, ensuring that the entire surface of the crystal is covered.

-

Sample Spectrum: Acquire the FTIR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing an FTIR spectrum of this compound.

Caption: A flowchart illustrating the key steps in the FTIR analysis of a liquid sample.

This guide provides a foundational understanding of the key FTIR absorbance bands for this compound. For definitive identification, it is always recommended to compare the experimentally obtained spectrum with a verified reference spectrum of the pure compound.

Fundamental principles of malonic ester synthesis

An In-depth Technical Guide to the Fundamental Principles of Malonic Ester Synthesis

Introduction